molecular formula C24H23N5O3S B2391385 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1172823-65-2

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2391385
CAS No.: 1172823-65-2
M. Wt: 461.54
InChI Key: CZCNRCFHDWLKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a recognized and potent antagonist of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a robust type I interferon and pro-inflammatory cytokine response. This compound functions by competitively binding to the STING protein, effectively blocking the palmitoylation and activation induced by natural cyclic dinucleotides or synthetic STING agonists . Its primary research value lies in its utility as a precise pharmacological tool to dissect STING-dependent signaling in various disease models. Researchers employ this inhibitor to investigate the role of STING in autoimmune and autoinflammatory diseases, such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome , where aberrant innate immune activation is a key driver of pathology. Furthermore, it is used in oncology research to explore the complex dual roles of STING in both promoting antitumor immunity and, in certain contexts, contributing to tumor metastasis and cancer cell survival. By selectively inhibiting STING, this compound enables scientists to elucidate novel therapeutic strategies for modulating innate immunity across a spectrum of human diseases.

Properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-32-16-8-6-15(7-9-16)10-26-22(30)12-29-23(19-13-33-14-21(19)28-29)27-24(31)18-11-25-20-5-3-2-4-17(18)20/h2-9,11,25H,10,12-14H2,1H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCNRCFHDWLKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3C_{24}H_{29}N_{5}O_{3}, with a molecular weight of approximately 429.53 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

1. Antioxidant Properties

Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity. For instance, one study assessed the effects of synthesized thieno[2,3-c]pyrazole compounds on erythrocytes exposed to 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results indicated that these compounds could effectively reduce the percentage of altered erythrocytes compared to control groups, suggesting their potential as antioxidants in aquatic species .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16
Thieno Compound C28.3 ± 2.04
Thieno Compound D3.7 ± 0.37

2. Anticancer Activity

Another significant aspect of this compound is its anticancer potential. Research has indicated that thienopyrazole derivatives can inhibit cancer cell proliferation in various models. A study evaluated the anti-proliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing promising results with IC50 values indicating effective inhibition .

Cell LineIC50 (μg/mL)
MCF-713.42
MDA-MB-23128.89

3. Inhibition of Phosphodiesterase (PDE)

Certain thienopyrazole compounds have been identified as selective inhibitors of phosphodiesterase type 7 (PDE7), which plays a crucial role in inflammatory diseases and allergies. This inhibition suggests potential therapeutic applications in managing inflammatory conditions .

Case Study: Erythrocyte Protection in Fish

In a controlled experiment involving African catfish, researchers treated fish with varying concentrations of the thienopyrazole compound after exposure to toxic substances. The treated groups showed significantly lower levels of erythrocyte alterations compared to untreated controls, highlighting the protective effects of the compound against oxidative stress .

Case Study: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals

lists pyrazole-based compounds with diazenyl, naphthalene, and trichlorophenyl substituents. While these share a pyrazole core with the target compound, key differences include:

  • Substituent variability : The target compound’s 4-methoxybenzyl and indole-3-carboxamide groups contrast with the 3,4-dimethoxyphenyl or naphthalene substituents in analogues. These differences likely alter solubility, bioavailability, and target affinity.

Functional Group Analysis

  • Hydrogen Bonding: The indole-3-carboxamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets. This contrasts with compounds, which lack carboxamide groups but feature diazenyl (–N=N–) linkages, which may prioritize π-π interactions over hydrogen bonding .
  • Methoxy Substituents : The 4-methoxybenzyl group in the target compound could enhance membrane permeability compared to the 2,4,6-trichlorophenyl groups in analogues, which may increase lipophilicity but reduce metabolic stability .

Molecular Networking and Dereplication

highlights molecular networking as a tool for comparing fragmentation patterns (via LC-MS/MS). If applied to the target compound, its parent ion and cosine score (a measure of spectral similarity) would cluster it with other pyrazole derivatives. However, the unique thieno-indole hybrid structure might result in a low cosine score (<0.7) against simpler pyrazoles, indicating distinct fragmentation pathways .

Lumping Strategy for Predictive Modeling

Per , compounds with similar backbones (e.g., pyrazole cores) are often "lumped" into surrogate categories for computational efficiency. The target compound’s thieno[3,4-c]pyrazole ring would likely be grouped with bicyclic heterocycles (e.g., indazoles) in kinetic models, while its indole-carboxamide side chain might necessitate separate treatment due to unique hydrogen-bonding capabilities .

Data Table: Hypothetical Comparison of Key Properties

Property Target Compound Analogue (3,4-Dimethoxyphenyl) Analogue (Naphthalene)
Molecular Weight ~500 g/mol ~650 g/mol ~620 g/mol
LogP (Predicted) 3.2 5.8 6.1
Hydrogen Bond Donors 3 1 1
Hydrogen Bond Acceptors 6 5 5
Key Functional Groups Indole-3-carboxamide, Thieno-pyrazole Diazenyl, Trichlorophenyl Diazenyl, Naphthalene

Research Implications and Limitations

  • Crystallographic Validation: Tools like SHELXL and ORTEP-3 are critical for resolving conformational details (e.g., ring puckering in the thieno-pyrazole core) .
  • Synthetic Challenges : The compound’s complexity (e.g., multiple stereocenters) may complicate synthesis compared to analogues.

Q & A

Q. What are the key strategies for synthesizing N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the thieno[3,4-c]pyrazole core. Critical steps include:

  • Amide bond formation : Coupling the 4-methoxybenzylamine moiety to the thieno-pyrazole intermediate via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Indole-carboxamide conjugation : Reacting the indole-3-carboxylic acid derivative with the pyrazole-thieno intermediate under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., distinguishing indole NH from amide protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>95% typically required for biological assays) and monitors stability under storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thieno-pyrazole intermediate?

Optimization requires systematic Design of Experiments (DoE) approaches:

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) .
  • Response Surface Methodology (RSM) : Models interactions between variables to identify ideal conditions. For example, higher temperatures may accelerate cyclization but risk decomposition .
  • Real-time monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically .

Q. How should researchers address contradictions in reported biological activities of structurally analogous compounds?

  • Comparative Structure-Activity Relationship (SAR) analysis : Map functional groups (e.g., methoxybenzyl vs. ethoxyphenyl substitutions) to activity trends in published analogs .
  • Target-specific assays : Use kinase profiling or fluorescence polarization assays to resolve discrepancies in target affinity .
  • Molecular docking simulations : Predict binding modes to receptors (e.g., COX-2 or EGFR) and validate with mutagenesis studies .

Q. What methodologies are recommended for studying the metabolic stability of this compound?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6) .
  • Metabolite identification : High-resolution tandem MS (HRMS/MS) with data-dependent acquisition (DDA) to detect phase I/II metabolites .

Mechanistic and Functional Studies

Q. How can the reactivity of the thieno-pyrazole core be exploited for derivative synthesis?

  • Electrophilic substitution : Nitration or halogenation at the thieno ring’s electron-rich positions .
  • Nucleophilic displacement : Replace the 4-methoxybenzyl group with alternative amines (e.g., alkylamines, heteroarylamines) under Mitsunobu conditions .
  • Click chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for library diversification .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

  • Thermal shift assays (TSA) : Identify target proteins by monitoring thermal stabilization upon ligand binding .
  • CRISPR-Cas9 knockout screens : Validate candidate targets in cell lines with gene knockouts .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors .

Data Interpretation and Validation

Q. How can researchers validate the purity of synthesized batches for reproducibility?

  • Orthogonal analytical methods : Combine HPLC (purity), NMR (structural integrity), and elemental analysis (C, H, N, S content) .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways and validate stability-indicating assays .

Q. What statistical tools are recommended for analyzing dose-response data in biological assays?

  • Non-linear regression analysis : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50/EC50 values .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics in small datasets .

Structural and Computational Insights

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • QSAR models : Corrogate logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts with ADME properties .
  • Molecular dynamics (MD) simulations : Predict solubility and membrane permeability via free-energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.